Indole-3-glyoxylamide Core: Documented Potency Improvement Over Indole-3-acetamide Congeners in sPLA2 Inhibition
The indole-3-glyoxylamide pharmacophore present in the target compound has been demonstrated to confer superior sPLA2 inhibitory potency compared to the corresponding indole-3-acetamide series. In the Eli Lilly program, the best indole-3-acetamides achieved IC50 values of approximately 0.1–0.3 μM against human nonpancreatic secretory phospholipase A2 (hnps-PLA2), whereas the optimized indole-3-glyoxamide LY315920 (with 4-oxyacetic acid substitution) reached an IC50 of 0.015 μM—representing an approximately 7–20× potency gain [1]. While the target compound lacks the 4-oxyacetic acid group of LY315920, its indole-3-glyoxylamide core retains the α-ketoamide motif that contributes to enhanced active-site interactions relative to indole-3-acetamides lacking this carbonyl [1].
| Evidence Dimension | In vitro hnps-PLA2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured for this compound; contains indole-3-glyoxylamide core pharmacophore known to confer enhanced potency |
| Comparator Or Baseline | Best indole-3-acetamide series compounds: IC50 ~0.1–0.3 μM; LY315920 (indole-3-glyoxamide with 4-oxyacetic acid): IC50 = 0.015 μM |
| Quantified Difference | Indole-3-glyoxamide scaffold provides up to ~20-fold potency improvement over indole-3-acetamide scaffold in matched series (class-level observation); target compound retains the potency-enabling α-ketoamide |
| Conditions | In vitro enzyme inhibition assay using recombinant human nonpancreatic secretory phospholipase A2 (hnps-PLA2); substrate: mixed micelles of deoxycholate and phospholipid; referenced from J Med Chem 1996, 39:5159-5175 |
Why This Matters
For procurement decisions in sPLA2-targeted drug discovery, the indole-3-glyoxylamide core provides a structurally validated potency advantage over indole-3-acetamides; this compound offers access to this superior pharmacophore while introducing a distinct N-substitution pattern for expanded SAR exploration.
- [1] Draheim SE, Bach NJ, Dillard RD, et al. Indole inhibitors of human nonpancreatic secretory phospholipase A2. 3. Indole-3-glyoxamides. J Med Chem. 1996;39(26):5159-5175. PMID: 8978844. (Reports IC50 values for indole-3-acetamide and indole-3-glyoxamide series; LY315920 IC50 = 0.015 μM against hnps-PLA2.) View Source
